2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide
Description
2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a cyclopropylamino group at position 2 and a 2-methylimidazol-1-yl moiety at position 3. Its molecular formula is C₁₀H₁₅N₄O, with a calculated molecular weight of 207.26 g/mol.
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H16N4O/c1-7-12-4-5-14(7)6-9(10(11)15)13-8-2-3-8/h4-5,8-9,13H,2-3,6H2,1H3,(H2,11,15) |
InChI Key |
PRHBPDGCAIRBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)N)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with a suitable acylating agent to form the cyclopropylamino intermediate. This intermediate is then reacted with 2-methyl-1H-imidazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and carboxylic acids.
Scientific Research Applications
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Core Structure Variations
2-(2-Methyl-1H-imidazol-1-yl)aniline and 3-(2-Methyl-1H-imidazol-1-yl)aniline ( ):
These aniline derivatives share the 2-methylimidazole substituent but differ in its position (ortho vs. meta on the benzene ring). Both exhibit higher melting points (132.5–134.5°C and 119.5–121.5°C, respectively) compared to the target compound’s inferred properties, likely due to their rigid aromatic cores. Replacing the aniline group with a propanamide backbone in the target compound may enhance hydrogen-bonding capacity and solubility in polar solvents.- 2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic acid ( ): This compound has a propanoic acid backbone with ethylamino and non-methylated imidazole substituents. Key differences include: Functional group: The carboxylic acid group (propanoic acid) vs. the amide in the target compound. Substituents: Ethylamino vs. cyclopropylamino. The cyclopropyl group in the target compound may confer greater metabolic stability due to reduced enzymatic oxidation.
Data Table: Structural and Physical Properties
Research Findings and Implications
Functional Group Impact: The amide group in the target compound may improve membrane permeability compared to the carboxylic acid in ’s compound, as amides are less polar and more resistant to ionization . The 2-methylimidazole substituent (shared with ’s compounds) could enhance lipophilicity and π-π stacking interactions in biological targets compared to non-methylated analogs .
Substituent Effects: Cyclopropylamino groups are known to reduce metabolic degradation via cytochrome P450 enzymes, suggesting improved pharmacokinetic profiles over ethylamino derivatives . The meta vs. ortho positioning of imidazole in aniline derivatives () influences electronic properties; extrapolating this, the propanamide backbone’s flexibility might allow better target engagement than rigid aniline cores .
Physical Properties :
- The higher melting points of aniline derivatives () correlate with crystallinity, which could affect formulation stability. The target compound’s amide group may lower its melting point, favoring solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
